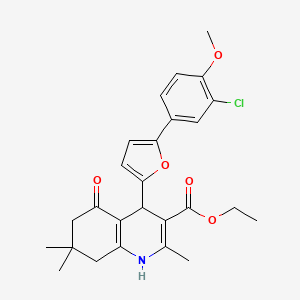

Ethyl 4-(5-(3-chloro-4-methoxyphenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

CAS No.: 853313-57-2

Cat. No.: VC16033709

Molecular Formula: C26H28ClNO5

Molecular Weight: 470.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 853313-57-2 |

|---|---|

| Molecular Formula | C26H28ClNO5 |

| Molecular Weight | 470.0 g/mol |

| IUPAC Name | ethyl 4-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |

| Standard InChI | InChI=1S/C26H28ClNO5/c1-6-32-25(30)22-14(2)28-17-12-26(3,4)13-18(29)23(17)24(22)21-10-9-19(33-21)15-7-8-20(31-5)16(27)11-15/h7-11,24,28H,6,12-13H2,1-5H3 |

| Standard InChI Key | DJEDNWKKCSTLLO-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(NC2=C(C1C3=CC=C(O3)C4=CC(=C(C=C4)OC)Cl)C(=O)CC(C2)(C)C)C |

Introduction

Synthesis Methods

The synthesis of Ethyl 4-(5-(3-chloro-4-methoxyphenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. While specific synthesis protocols for this compound are not detailed in the available literature, similar compounds often require the use of electrophilic aromatic substitution to introduce the phenyl group onto the furan ring, followed by condensation reactions to form the quinoline moiety.

Potential Biological Activities

Although specific biological activity data for Ethyl 4-(5-(3-chloro-4-methoxyphenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate are not readily available, compounds with similar structural features have shown potential in medicinal chemistry. For instance, quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties. The presence of a furan ring and chloro-methoxyphenyl substituents could enhance interactions with biological targets, making it a candidate for further pharmacological studies.

Safety and Handling

Ethyl 4-(5-(3-chloro-4-methoxyphenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, like many organic compounds, may pose risks such as skin and eye irritation. Proper handling and safety precautions are essential when working with this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume